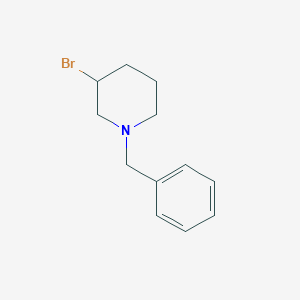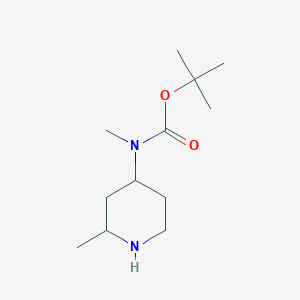
1-(2-Chloroethyl)-3-methylurea
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-methylurea can be synthesized through the reaction of 2-chloroethylamine hydrochloride with methyl isocyanate. The reaction typically occurs under controlled conditions, such as a temperature range of 0-5°C, to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{2-chloroethylamine hydrochloride} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-3-methylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of urea derivatives.
Oxidation: Oxidation reactions can occur, particularly at the methyl group, resulting in the formation of corresponding oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or alcohols.
Hydrolysis: Urea derivatives and corresponding alcohols or amines.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-methylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-methylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-methylurea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Another compound with potential therapeutic applications.
Mustard gas (bis(2-chloroethyl) sulfide): A well-known alkylating agent with historical significance.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of a chloroethyl group and a methyl group attached to the urea moiety makes it a versatile compound for various scientific and industrial purposes.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESYFDPAUBBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoate](/img/structure/B7887190.png)







![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid](/img/structure/B7887249.png)


![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)


